molecular formula C15H13N3O2 B12941133 2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate CAS No. 105278-76-0

2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate

Cat. No.: B12941133
CAS No.: 105278-76-0
M. Wt: 267.28 g/mol
InChI Key: YWROERMHLRMYFC-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate is a heterocyclic compound that combines the benzimidazole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate typically involves the condensation of 2-aminobenzimidazole with pyridine-3-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-2-yl)ethyl pyridine-2-carboxylate
  • 2-(1H-Benzimidazol-2-yl)ethyl pyridine-4-carboxylate
  • 2-(1H-Benzimidazol-2-yl)ethyl quinoline-3-carboxylate

Uniqueness

2-(1H-Benzimidazol-2-yl)ethyl pyridine-3-carboxylate is unique due to its specific combination of benzimidazole and pyridine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

CAS No.

105278-76-0

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)ethyl pyridine-3-carboxylate

InChI

InChI=1S/C15H13N3O2/c19-15(11-4-3-8-16-10-11)20-9-7-14-17-12-5-1-2-6-13(12)18-14/h1-6,8,10H,7,9H2,(H,17,18)

InChI Key

YWROERMHLRMYFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCOC(=O)C3=CN=CC=C3

Origin of Product

United States

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